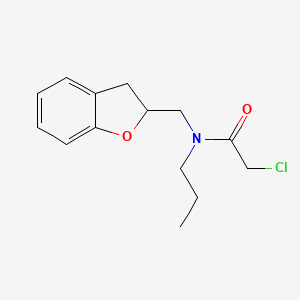![molecular formula C14H18N4O2S B2991218 7-[(E)-but-2-enyl]-3-methyl-8-(2-methylprop-2-enylsulfanyl)purine-2,6-dione CAS No. 333768-86-8](/img/structure/B2991218.png)
7-[(E)-but-2-enyl]-3-methyl-8-(2-methylprop-2-enylsulfanyl)purine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-[(E)-but-2-enyl]-3-methyl-8-(2-methylprop-2-enylsulfanyl)purine-2,6-dione is a purine derivative compound that has gained significant attention in scientific research due to its potential biological and pharmacological properties. This compound is commonly known as the natural product, caffeine, which is found in various plants, including coffee beans, tea leaves, and cocoa beans. Caffeine is widely consumed by humans as a stimulant and is known to have several physiological and biochemical effects on the body.
作用机制
The mechanism of action of 7-[(E)-but-2-enyl]-3-methyl-8-(2-methylprop-2-enylsulfanyl)purine-2,6-dione involves the inhibition of adenosine receptors in the brain. Adenosine is a neurotransmitter that is responsible for promoting sleep and reducing arousal. Caffeine blocks the adenosine receptors, leading to increased levels of other neurotransmitters, such as dopamine and norepinephrine, which promote wakefulness and alertness.
生化和生理效应
The biochemical and physiological effects of 7-[(E)-but-2-enyl]-3-methyl-8-(2-methylprop-2-enylsulfanyl)purine-2,6-dione are well documented. Caffeine has been shown to increase heart rate, blood pressure, and respiratory rate. It also stimulates the central nervous system, leading to increased alertness, improved cognitive function, and reduced fatigue. Caffeine has also been shown to have a thermogenic effect, increasing metabolic rate and promoting weight loss.
实验室实验的优点和局限性
7-[(E)-but-2-enyl]-3-methyl-8-(2-methylprop-2-enylsulfanyl)purine-2,6-dione has several advantages for use in lab experiments. The compound is readily available and relatively inexpensive, making it an ideal candidate for screening studies. Caffeine is also well-tolerated by humans, making it a safe compound for use in clinical trials. However, one limitation of caffeine is its short half-life, which can make it challenging to maintain consistent levels in the body over extended periods.
未来方向
The potential applications of 7-[(E)-but-2-enyl]-3-methyl-8-(2-methylprop-2-enylsulfanyl)purine-2,6-dione in scientific research are vast. Future studies could focus on the development of novel caffeine derivatives with improved pharmacological properties, such as increased bioavailability and longer half-lives. Research could also focus on the potential therapeutic applications of caffeine in the treatment of various diseases, including cancer, neurodegenerative disorders, and metabolic disorders. Additionally, studies could investigate the effects of caffeine on the gut microbiome and its potential role in promoting gut health.
In conclusion, 7-[(E)-but-2-enyl]-3-methyl-8-(2-methylprop-2-enylsulfanyl)purine-2,6-dione, or caffeine, is a natural product with significant potential for scientific research. The compound has several pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective effects. Caffeine has also been found to have potential applications in the treatment of various diseases, including Parkinson's disease, Alzheimer's disease, and diabetes. Future research could focus on the development of novel caffeine derivatives with improved pharmacological properties and the potential therapeutic applications of caffeine in the treatment of various diseases.
合成方法
The synthesis of 7-[(E)-but-2-enyl]-3-methyl-8-(2-methylprop-2-enylsulfanyl)purine-2,6-dione involves several steps, including extraction, purification, and isolation of the compound from natural sources. The most common method of extraction involves the use of organic solvents, such as methylene chloride or ethyl acetate, to extract caffeine from the plant material. The extracted compound is then purified using various techniques, including column chromatography and recrystallization.
科学研究应用
7-[(E)-but-2-enyl]-3-methyl-8-(2-methylprop-2-enylsulfanyl)purine-2,6-dione has been extensively studied for its potential therapeutic applications. The compound has been shown to have several pharmacological properties, including antioxidant, anti-inflammatory, and neuroprotective effects. Caffeine has also been found to have potential applications in the treatment of various diseases, including Parkinson's disease, Alzheimer's disease, and diabetes.
属性
IUPAC Name |
7-[(E)-but-2-enyl]-3-methyl-8-(2-methylprop-2-enylsulfanyl)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O2S/c1-5-6-7-18-10-11(15-14(18)21-8-9(2)3)17(4)13(20)16-12(10)19/h5-6H,2,7-8H2,1,3-4H3,(H,16,19,20)/b6-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUOYPKDRZKCARM-AATRIKPKSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CCN1C2=C(N=C1SCC(=C)C)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/CN1C2=C(N=C1SCC(=C)C)N(C(=O)NC2=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-[(2E)-but-2-en-1-yl]-3-methyl-8-[(2-methylprop-2-en-1-yl)sulfanyl]-3,7-dihydro-1H-purine-2,6-dione | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-cyclopentyl-4-[3-(2-fluorophenyl)-4,5,6,7-tetrahydro-2H-indazol-2-yl]benzenecarboxamide](/img/structure/B2991135.png)
![3-Imidazo[2,1-b][1,3]benzothiazol-2-ylchromen-2-one](/img/structure/B2991136.png)
![N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide hydrochloride](/img/structure/B2991138.png)
![3-amino-N-(3-methoxyphenyl)-4-(thiophen-2-yl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2991143.png)
![2-[(2-Methylpropan-2-yl)oxycarbonylamino]-3-pyridazin-3-ylpropanoic acid](/img/structure/B2991144.png)
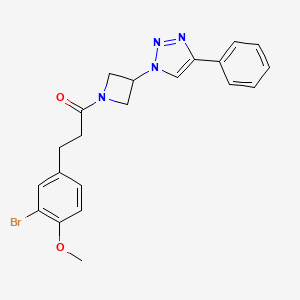
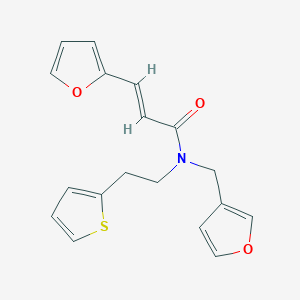
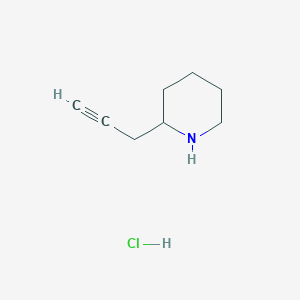
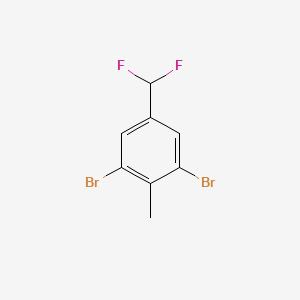
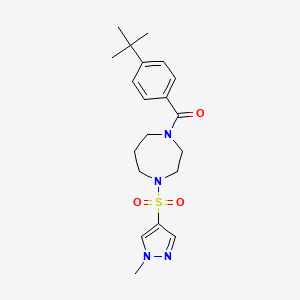
![(5,6-Dihydro-4H-pyrrolo[1,2-b]pyrazol-3-yl)methanol](/img/structure/B2991153.png)
![2-{8-Azabicyclo[3.2.1]octan-3-yl}ethan-1-ol hydrochloride](/img/structure/B2991154.png)
![3-((3,4-Dimethylphenyl)sulfonyl)-5-(pyrrolidin-1-yl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidine](/img/structure/B2991155.png)
